Cas no 47888-56-2 (2-(3,4-Dihydroxy-phenyl)-3-(O2-beta-D-glucopyranosyl-beta-D-gl)

2-(3,4-Dihydroxy-phenyl)-3-(O2-beta-D-glucopyranosyl-beta-D-gl structure
47888-56-2 structure
Nome del prodotto:2-(3,4-Dihydroxy-phenyl)-3-(O2-beta-D-glucopyranosyl-beta-D-gl
Numero CAS:47888-56-2
MF:C33H41O21
MW:773.66605257988
CID:2080629
PubChem ID:131752380

2-(3,4-Dihydroxy-phenyl)-3-(O2-beta-D-glucopyranosyl-beta-D-gl Proprietà chimiche e fisiche

Nomi e identificatori

    • 2-(3,4-Dihydroxy-phenyl)-3-(O2-beta-D-glucopyranosyl-beta-D-gl
    • 2-(3,4-dihydroxy-phenyl)-3-(O2-beta-D-glucopyranosyl-beta-D-glucopyranosyloxy)-5-beta-D-glucopyranosyloxy-7-hydroxy-chromenylium
    • chloride
    • 3-O-(2-O-(beta-D-glucopyranosyl)-beta-D-glucopyranosyl)-5-O-(beta-D-glucopyran
    • 3-sophoroside-5-glucoside of cyanidine
    • Cy 3-S-5-G trifluoroacetic acid salt
    • cy-3-soph-5-glc
    • cyanidin 3-O-(2-O-(beta-D-glucopyranosyl)-beta-D-glucopyranoside)-5-O-beta-D-glucopyranoside
    • cyanidin 3-O-sophoroside-5-O-glucoside trifluoroacetic acid salt
    • cyanidin 3-sophoroside-5-glucoside
    • deacylanthocyanin
    • Rubrobrassicin
    • YGM-0a trifluoroacetic acid salt
    • Cyanidin 3-sophoroside 5-glucoside
    • (2S,3R,5S)-2-[(2S,5S)-2-[2-(3,4-dihydroxyphenyl)-7-hydroxy-5-[(2S,4S,5S)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxychromenylium-3-yl]oxy-4,5-dihydroxy-6-(hydroxymethyl)oxan-3-yl]oxy-6-(hydroxymethyl)oxane-3,4,5-triol
    • Cyanidin 5-glucoside 3-sophoroside
    • Cyanidin 3-O-sophoroside-5-O-glucoside
    • CHEBI:178035
    • Cyanidin-3-sophoroside-5-glucoside
    • SCHEMBL6385730
    • Inchi: InChI=1S/C33H40O21/c34-7-18-21(40)24(43)27(46)31(51-18)49-16-5-11(37)4-15-12(16)6-17(29(48-15)10-1-2-13(38)14(39)3-10)50-33-30(26(45)23(42)20(9-36)53-33)54-32-28(47)25(44)22(41)19(8-35)52-32/h1-6,18-28,30-36,40-47H,7-9H2,(H2-,37,38,39)/p+1/t18-,19-,20-,21-,22-,23-,24+,25+,26+,27-,28-,30-,31-,32+,33+/m1/s1
    • Chiave InChI: LOXRHOFBKUTJEZ-QSJHZMFDSA-O
    • Sorrisi: C1=CC(=C(C=C1C2=C(C=C3C(=CC(=CC3=[O+]2)O)OC4C(C(C(C(O4)CO)O)O)O)OC5C(C(C(C(O5)CO)O)O)OC6C(C(C(C(O6)CO)O)O)O)O)O

Proprietà calcolate

  • Massa esatta: 773.21403331g/mol
  • Massa monoisotopica: 773.21403331g/mol
  • Conta atomi isotopi: 0
  • Conta donatori di obbligazioni idrogeno: 14
  • Conta accettatore di obbligazioni idrogeno: 20
  • Conta atomi pesanti: 54
  • Conta legami ruotabili: 10
  • Complessità: 1190
  • Conteggio di unità legate in modo Covalent: 1
  • Conto di stereocentri atomici definito: 15
  • Conta stereocentri atomici non definiti: 0
  • Conto stereocentrico definito delle obbligazioni: 0
  • Conto stereocenter di bond non definito: 0
  • Superficie polare topologica: 340Ų
Fornitori consigliati
atkchemica
Membro d'oro
Audited Supplier Fornitore verificato
CN Fornitore
Reagenti
atkchemica
Tiancheng Chemical (Jiangsu) Co., Ltd
Membro d'oro
Audited Supplier Fornitore verificato
CN Fornitore
Grosso
Wuhan Comings Biotechnology Co., Ltd.
Membro d'oro
Audited Supplier Fornitore verificato
CN Fornitore
Grosso
Wuhan Comings Biotechnology Co., Ltd.
Shandong Feiyang Chemical Co., Ltd
Membro d'oro
Audited Supplier Fornitore verificato
CN Fornitore
Grosso
Shandong Feiyang Chemical Co., Ltd
Changzhou Guanjia Chemical Co., Ltd
Membro d'oro
Audited Supplier Fornitore verificato
CN Fornitore
Grosso
Changzhou Guanjia Chemical Co., Ltd